AMG-3969

Description

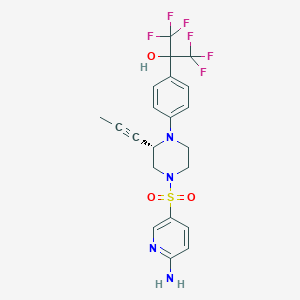

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(2S)-4-(6-aminopyridin-3-yl)sulfonyl-2-prop-1-ynylpiperazin-1-yl]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F6N4O3S/c1-2-3-16-13-30(35(33,34)17-8-9-18(28)29-12-17)10-11-31(16)15-6-4-14(5-7-15)19(32,20(22,23)24)21(25,26)27/h4-9,12,16,32H,10-11,13H2,1H3,(H2,28,29)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFKNECWLVONIH-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1CN(CCN1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)S(=O)(=O)C3=CN=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@H]1CN(CCN1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)S(=O)(=O)C3=CN=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F6N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AMG-3969

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-3969 is a potent and selective small-molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP). By preventing the sequestration of GK in the nucleus of hepatocytes, this compound increases cytosolic GK activity, leading to enhanced glucose phosphorylation and subsequent downstream metabolic effects. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo efficacy in preclinical models of type 2 diabetes. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Disruption of the GK-GKRP Interaction

This compound functions by allosterically binding to GKRP, inducing a conformational change that prevents its interaction with GK.[1] In the fasting state, GKRP binds to GK and sequesters it within the hepatocyte nucleus, thereby inhibiting its activity.[2][3] Upon a rise in intracellular glucose and fructose-1-phosphate, GK is released from GKRP and translocates to the cytoplasm, where it can phosphorylate glucose.[2] this compound mimics the effect of these endogenous signals by directly interfering with the GK-GKRP complex, leading to the constitutive presence of active GK in the cytoplasm.[3]

This disruption of the protein-protein interaction is the primary mechanism through which this compound exerts its glucose-lowering effects.

Quantitative Efficacy Data

The potency and efficacy of this compound have been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency and Cellular Activity of this compound

| Parameter | Value | Description |

| IC50 | 4 nM | Concentration of this compound required to inhibit 50% of the GK-GKRP interaction in a cell-free assay. |

| EC50 | 0.202 µM | Concentration of this compound required to achieve 50% of the maximal effect in promoting GK translocation in isolated hepatocytes. |

Table 2: In Vivo Efficacy of this compound in Diabetic Mouse Models

| Animal Model | Dose (mg/kg) | Effect on Blood Glucose | Efficacy |

| db/db mice | 100 | Significant reduction | 56% reduction at 8 hours |

| ob/ob mice | Not Specified | Dose-dependent efficacy | Lowers blood glucose |

| Diet-Induced Obese (DIO) mice | Not Specified | Dose-dependent efficacy | Lowers blood glucose |

| Normoglycemic C57BL/6 mice | Not Specified | Ineffective | Does not lower blood glucose |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in hepatocytes.

Experimental Workflow for In Vitro IC50 Determination

Caption: Workflow for IC50 determination of this compound.

Experimental Workflow for In Vivo Efficacy Study in db/db Mice

Caption: Workflow for in vivo efficacy study in db/db mice.

Detailed Experimental Protocols

In Vitro GK-GKRP Interaction Assay (IC50 Determination)

While the precise, detailed protocol for the IC50 determination of this compound is proprietary, it is understood to be based on a competitive binding assay format, likely an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay). The general principles of such an assay are as follows:

-

Principle: This assay measures the proximity of two molecules. One protein (e.g., GK) is attached to a "donor" bead, and the other (GKRP) to an "acceptor" bead. When the proteins interact, the beads are brought into close proximity, and upon excitation of the donor bead, a singlet oxygen is released, which triggers a chemiluminescent signal from the acceptor bead. A disruptor molecule like this compound will prevent this interaction, leading to a decrease in the signal.

-

Reagents:

-

Recombinant human glucokinase (GK)

-

Recombinant human glucokinase regulatory protein (GKRP)

-

This compound (serially diluted)

-

Streptavidin-coated Donor beads

-

Nickel Chelate Acceptor beads (assuming His-tagged protein)

-

Biotinylated anti-tag antibody (specific to the tag on one of the proteins)

-

Assay buffer

-

-

General Procedure:

-

Recombinant GK and GKRP are incubated together in a microplate well.

-

Serial dilutions of this compound are added to the wells.

-

The mixture is incubated to allow for binding or disruption to occur.

-

Antibody-coated acceptor beads and streptavidin-coated donor beads are added.

-

The plate is incubated in the dark.

-

The luminescence signal is read on a plate reader.

-

The IC50 is calculated by plotting the signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

-

Cellular Glucokinase Translocation Assay (EC50 Determination)

This assay is performed in primary hepatocytes to measure the ability of this compound to induce the translocation of GK from the nucleus to the cytoplasm.

-

Principle: The subcellular localization of GK is visualized using immunofluorescence microscopy. The ratio of cytoplasmic to nuclear fluorescence is quantified to determine the extent of translocation.

-

Cell Line: Primary hepatocytes (e.g., from rat or human).

-

General Procedure:

-

Hepatocytes are seeded in a multi-well plate suitable for imaging.

-

Cells are treated with a range of concentrations of this compound.

-

After an incubation period, the cells are fixed and permeabilized.

-

The cells are stained with a primary antibody against GK and a fluorescently labeled secondary antibody.

-

The nuclei are counterstained with a DNA dye (e.g., DAPI).

-

Images are acquired using a high-content imaging system or a fluorescence microscope.

-

Image analysis software is used to quantify the fluorescence intensity in the nuclear and cytoplasmic compartments.

-

The EC50 is determined by plotting the percentage of cells showing GK translocation (or the ratio of cytoplasmic to nuclear fluorescence) against the log of the this compound concentration.

-

In Vivo Efficacy Studies in Diabetic Mouse Models

-

Animal Model: Male diabetic db/db mice, which are leptin receptor deficient and exhibit obesity, hyperglycemia, and insulin resistance.

-

Acclimatization: Mice are acclimatized for at least one week before the experiment.

-

Randomization: Mice are randomized into treatment groups based on their non-fasted blood glucose levels to ensure comparable starting values. Typically, only mice with blood glucose levels within a specific range (e.g., 300-500 mg/dL) are included.

-

Dosing:

-

Vehicle control (e.g., 2% hydroxypropyl methylcellulose, 1% Tween 80, adjusted to pH 2.2).

-

This compound administered by oral gavage at doses of 10, 30, and 100 mg/kg.

-

-

Blood Glucose Monitoring:

-

A baseline blood sample is taken before dosing (t=0).

-

Subsequent blood samples are collected at various time points post-dosing, such as 4, 6, and 8 hours.

-

Blood is typically collected via tail vein or retro-orbital sinus puncture.

-

Blood glucose levels are measured using a glucometer.

-

-

Data Analysis: The percentage change in blood glucose from baseline is calculated for each animal. The mean change for each treatment group is then compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

While specific protocols for this compound in these models are not as detailed in the public literature, the general procedures are similar to the db/db mouse study.

-

ob/ob Mice: These mice are leptin deficient and also exhibit obesity and hyperglycemia. The experimental design would be comparable to that for db/db mice.

-

DIO Mice:

-

Induction of Obesity: Typically, C57BL/6 mice are fed a high-fat diet (e.g., 45-60% of calories from fat) for an extended period (e.g., 8-16 weeks) to induce obesity, insulin resistance, and mild hyperglycemia.

-

Study Design: Once the DIO phenotype is established, the study would proceed with randomization, dosing, and blood glucose monitoring as described for the db/db model.

-

Conclusion

This compound is a well-characterized disruptor of the GK-GKRP interaction with demonstrated potency and efficacy in preclinical models of type 2 diabetes. Its mechanism of action, centered on increasing the availability of active glucokinase in the cytoplasm of hepatocytes, offers a targeted approach to enhancing hepatic glucose uptake and reducing hyperglycemia. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals working on novel therapeutics for metabolic diseases. Further investigation into the long-term effects and potential for combination therapies will be crucial in determining the full therapeutic potential of this class of compounds.

References

- 1. A Mouse Model of Diet-Induced Obesity Resembling Most Features of Human Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatic insulin resistance in ob/ob mice involves increases in ceramide, aPKC activity, and selective impairment of Akt-dependent FoxO1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of AMG-3969: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-3969 is a potent, small-molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP). By preventing the sequestration of GK in the nucleus of hepatocytes, this compound increases cytoplasmic GK activity, leading to enhanced glucose uptake and glycogen synthesis. This mechanism of action has positioned this compound as a promising therapeutic candidate for type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and key quantitative data.

Introduction: Targeting Glucokinase for Glycemic Control

Glucokinase (GK) is a key enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. In the liver, GK activity is regulated by the glucokinase regulatory protein (GKRP), which binds to GK and sequesters it in the nucleus in an inactive state during periods of low glucose. The disruption of this GK-GKRP interaction presents an attractive therapeutic strategy for type 2 diabetes by increasing hepatic glucose disposal.

The development of this compound originated from a high-throughput screening campaign to identify small molecules that could disrupt the GK-GKRP complex. Subsequent structure-guided optimization of initial hits led to the discovery of this compound, a potent and selective disruptor with favorable pharmacokinetic properties.

Mechanism of Action: Allosteric Disruption of the GK-GKRP Complex

This compound acts by binding to a novel allosteric pocket on GKRP, distinct from the binding site of the endogenous regulator, fructose-6-phosphate. This binding event induces a conformational change in GKRP, which prevents its interaction with GK. The release of GK from nuclear sequestration allows its translocation to the cytoplasm, where it can phosphorylate glucose, thereby increasing intracellular glucose metabolism.

Signaling Pathway

Caption: Mechanism of action of this compound in hepatocytes.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species | Assay Description |

| IC50 | 4 nM | Human | Disruption of the glucokinase-glucokinase regulatory protein (GK-GKRP) interaction.[1] |

| EC50 | 0.202 µM | Mouse | Induction of GK translocation from the nucleus to the cytoplasm in primary hepatocytes.[1] |

Table 2: In Vivo Efficacy of this compound in a db/db Mouse Model of Type 2 Diabetes

| Dose (mg/kg, p.o.) | Blood Glucose Reduction (%) at 8 hours |

| 10 | Significant reduction (specific % not provided) |

| 30 | Significant reduction (specific % not provided) |

| 100 | 56%[1] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Dosing |

| Oral Bioavailability (F) | 75% | Rat | Not specified |

Detailed Experimental Protocols

In Vitro GK-GKRP Disruption Assay (IC50 Determination)

This protocol is based on a coupled enzymatic assay that measures the activity of released GK upon disruption of the GK-GKRP complex.

Materials:

-

Recombinant human glucokinase (GK)

-

Recombinant human glucokinase regulatory protein (GKRP)

-

This compound

-

Assay Buffer: 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.05% BSA

-

ATP solution

-

Glucose solution

-

Coupled enzyme system (e.g., glucose-6-phosphate dehydrogenase and NADP⁺)

-

384-well assay plates

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound in the assay buffer.

-

In a 384-well plate, add the assay buffer containing pre-incubated GK and GKRP. The concentrations of GK and GKRP should be optimized to be in the linear range of the assay and to show significant inhibition by GKRP.

-

Add the diluted this compound or vehicle (DMSO) to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for the disruption of the GK-GKRP complex.

-

Initiate the enzymatic reaction by adding a solution containing ATP and glucose.

-

Immediately place the plate in a plate reader and monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH by the coupled enzyme system.

-

The rate of the reaction is proportional to the amount of active GK.

-

Calculate the percentage of GK-GKRP disruption for each concentration of this compound relative to controls (no GKRP for 100% activity and no compound for 0% disruption).

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hepatocyte Glucokinase Translocation Assay (EC50 Determination)

This immunofluorescence-based assay quantifies the translocation of GK from the nucleus to the cytoplasm in primary hepatocytes.

Materials:

-

Primary hepatocytes (e.g., from mouse or rat)

-

Collagen-coated plates

-

Hepatocyte culture medium

-

This compound

-

Paraformaldehyde (PFA) solution

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against glucokinase

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope with image analysis software

Procedure:

-

Seed primary hepatocytes on collagen-coated plates and allow them to attach overnight.

-

Treat the hepatocytes with a dilution series of this compound or vehicle for a specified time (e.g., 1-2 hours).

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with PBS and permeabilize with the permeabilization buffer for 10 minutes.

-

Block non-specific binding with the blocking buffer for 1 hour.

-

Incubate the cells with the primary anti-GK antibody overnight at 4°C.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Acquire images using a fluorescence microscope.

-

Quantify the cytoplasmic and nuclear fluorescence intensity of GK in a sufficient number of cells for each condition using image analysis software.

-

The ratio of cytoplasmic to nuclear fluorescence is calculated as a measure of GK translocation.

-

Plot the translocation ratio against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50.

In Vivo Efficacy Study in db/db Mice

This protocol describes a study to evaluate the glucose-lowering effect of this compound in a genetic model of type 2 diabetes.

Materials:

-

Male db/db mice

-

This compound

-

Vehicle solution (e.g., 2% HPMC, 1% Tween 80 in water)

-

Oral gavage needles

-

Blood glucose meter and test strips

-

Equipment for blood collection (e.g., tail-nick or retro-orbital)

Procedure:

-

Acclimatize the db/db mice for at least one week before the study.

-

Randomize the mice into treatment groups based on their non-fasted blood glucose levels.

-

Administer this compound or vehicle via oral gavage at the desired doses.

-

Measure blood glucose levels from tail-nick blood at baseline (time 0) and at specified time points post-dose (e.g., 2, 4, 6, 8 hours).

-

Calculate the percentage change in blood glucose from baseline for each animal at each time point.

-

Analyze the data for statistical significance between the treated and vehicle groups.

Experimental Workflow Diagram

Caption: The discovery and development workflow for this compound.

Conclusion

This compound represents a novel approach to the treatment of type 2 diabetes by targeting the GK-GKRP interaction. Its potent in vitro activity and significant glucose-lowering effects in preclinical models of diabetes underscore its therapeutic potential. The detailed methodologies provided in this guide are intended to facilitate further research and understanding of this promising drug candidate and its mechanism of action. Further investigation into the long-term efficacy and safety of GK-GKRP disruptors is warranted to fully establish their role in the management of type 2 diabetes.

References

Target Validation of AMG-3969: A Novel Approach to Diabetes Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AMG-3969 is a potent, small-molecule disruptor of the interaction between glucokinase (GK) and glucokinase regulatory protein (GKRP). This novel mechanism of action offers a promising therapeutic strategy for type 2 diabetes by enhancing hepatic glucose uptake and reducing glucose production, with a potentially lower risk of hypoglycemia compared to direct glucokinase activators. This document provides a comprehensive overview of the target validation for this compound, including its mechanism of action, key preclinical data, and detailed experimental protocols.

Introduction: The Glucokinase-GKRP Axis in Glucose Homeostasis

Glucokinase (GK) is a pivotal enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and regulating glucose disposal and production in hepatocytes.[1][2][3] In the liver, GK activity is modulated by the glucokinase regulatory protein (GKRP), which binds to GK in the nucleus, rendering it inactive during periods of low glucose.[1][2] This sequestration prevents a futile cycle of glucose phosphorylation during fasting. In hyperglycemic conditions, GK is released from GKRP and translocates to the cytoplasm to phosphorylate glucose. Dysregulation of this interaction is implicated in the pathophysiology of type 2 diabetes. Small-molecule disruptors of the GK-GKRP interaction, such as this compound, represent a targeted approach to restore normal hepatic glucose metabolism.

This compound: Mechanism of Action

This compound acts by binding to GKRP in a previously unknown binding pocket, distinct from the phosphofructose-binding site. This binding event disrupts the protein-protein interaction between GK and GKRP, leading to the release of active GK into the cytoplasm. The increased cytoplasmic GK activity enhances the conversion of glucose to glucose-6-phosphate, thereby promoting glycogen synthesis and glycolysis, and ultimately lowering blood glucose levels. A key advantage of this mechanism is that the glucose-lowering effect of this compound has been shown to be restricted to diabetic animal models, with no effect observed in normoglycemic animals, suggesting a reduced risk of hypoglycemia.

Signaling Pathway

References

An In-depth Technical Guide to AMG-3969: A Novel Glucokinase Activator Targeting the Glucokinase-Glucokinase Regulatory Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucokinase (GK) plays a pivotal role in maintaining glucose homeostasis, primarily in the liver and pancreatic β-cells. Its activity is tightly regulated, in part, by the glucokinase regulatory protein (GKRP) in hepatocytes. In the fasting state, GKRP binds to GK, sequestering it in the nucleus and rendering it inactive. Postprandially, elevated glucose levels promote the dissociation of the GK-GKRP complex, allowing GK to translocate to the cytoplasm and phosphorylate glucose, the first step in glycolysis and glycogen synthesis. Dysregulation of this process is implicated in the pathophysiology of type 2 diabetes. AMG-3969 is a potent, small-molecule disruptor of the GK-GKRP interaction, representing a novel therapeutic strategy for the treatment of type 2 diabetes. By preventing the inhibitory binding of GKRP to GK, this compound effectively increases the pool of active cytoplasmic glucokinase, leading to enhanced hepatic glucose uptake and a reduction in blood glucose levels. This guide provides a comprehensive overview of the core mechanism of action, preclinical efficacy, and experimental evaluation of this compound.

Core Mechanism of Action: Glucokinase Activation via GK-GKRP Disruption

This compound functions as an indirect glucokinase activator by specifically targeting the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP).[1] In hepatocytes, GKRP acts as an endogenous inhibitor of GK by binding to it and sequestering it within the nucleus, particularly during fasting states.[1][2] This prevents futile cycling of glucose phosphorylation when blood glucose levels are low.

Upon a rise in blood glucose, such as after a meal, the GK-GKRP complex dissociates, allowing GK to translocate to the cytoplasm and catalyze the phosphorylation of glucose to glucose-6-phosphate.[1] This is a critical rate-limiting step for both glycolysis and glycogen synthesis in the liver, contributing significantly to postprandial glucose disposal.[3]

This compound binds to a previously unknown allosteric pocket on GKRP, distinct from the phosphofructose-binding site. This binding event induces a conformational change in GKRP that prevents its interaction with GK. By disrupting the GK-GKRP complex, this compound effectively increases the amount of active GK in the cytoplasm of hepatocytes, thereby enhancing the liver's capacity for glucose uptake and metabolism. A key advantage of this mechanism is that the glucose-lowering effect of this compound has been observed to be restricted to diabetic animal models and not in normoglycemic animals, suggesting a reduced risk of hypoglycemia compared to direct GK activators.

Quantitative Preclinical Data

The preclinical development of this compound has demonstrated its potential as a potent and effective agent for lowering blood glucose in models of type 2 diabetes. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Description |

| IC50 | 4 nM | Concentration of this compound required to inhibit 50% of the GK-GKRP interaction. |

| Cellular EC50 | 0.202 µM | Concentration of this compound required to induce 50% of the maximal GK translocation from the nucleus to the cytoplasm in hepatocytes. |

Table 2: In Vivo Efficacy of this compound in Diabetic Mouse Models

| Animal Model | Dose (Oral Gavage) | Time Point | Blood Glucose Reduction (%) |

| db/db Mice | 10 mg/kg | 8 hours | Dose-dependent |

| db/db Mice | 30 mg/kg | 8 hours | Dose-dependent |

| db/db Mice | 100 mg/kg | 8 hours | 56% |

| ob/ob Mice | Dose-dependent | - | Effective |

| Diet-Induced Obese (DIO) Mice | Dose-dependent | - | Effective |

| Normoglycemic C57BL/6 Mice | - | - | Ineffective |

Table 3: Pharmacokinetic Profile of this compound in Rats

| Parameter | Value | Route of Administration |

| Oral Bioavailability | 75% | Oral |

| Cmax | Data not publicly available | - |

| Tmax | Data not publicly available | - |

| AUC | Data not publicly available | - |

| Half-life | Data not publicly available | - |

Key Experimental Protocols

The evaluation of this compound and similar glucokinase activators involves a series of in vitro and in vivo experiments to characterize their mechanism of action, potency, efficacy, and pharmacokinetic properties. Below are detailed methodologies for key experiments.

In Vitro Glucokinase Activity Assay (Coupled Enzyme Spectrophotometric Method)

This assay measures the activity of glucokinase by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored by the change in absorbance at 340 nm.

Materials:

-

Recombinant human glucokinase

-

Recombinant human glucokinase regulatory protein (for inhibition studies)

-

This compound

-

Assay Buffer: 75 mM Tris-HCl (pH 9.0 at 30°C)

-

600 mM Magnesium Chloride (MgCl₂)

-

120 mM Adenosine 5'-triphosphate (ATP)

-

360 mM D-Glucose

-

27 mM β-Nicotinamide adenine dinucleotide phosphate (NADP+)

-

Glucose-6-phosphate dehydrogenase (G6PDH) solution (100 units/mL)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mix containing the final concentrations of reagents as follows: 60 mM Tris-HCl, 20 mM MgCl₂, 4.0 mM ATP, 12.0 mM glucose, and 0.9 mM NADP+.

-

Incubate with GK and GKRP: In the wells of the 96-well plate, add the glucokinase enzyme solution. For inhibition assays, pre-incubate GK with GKRP. To test the effect of this compound, add varying concentrations of the compound to wells containing the GK-GKRP mixture.

-

Initiate Reaction: Add the G6PDH enzyme solution to each well, followed by the reagent mix to start the reaction.

-

Measure Absorbance: Immediately place the microplate in a spectrophotometer pre-set to 30°C and measure the increase in absorbance at 340 nm every minute for 15-30 minutes.

-

Data Analysis: Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve. The activity of glucokinase is proportional to this rate. For inhibitor studies, plot the reaction rate against the concentration of this compound to determine the IC₅₀.

In Vivo Efficacy Study in db/db Mice

This protocol outlines the procedure for assessing the glucose-lowering effects of this compound in a diabetic mouse model.

Materials:

-

Diabetic db/db mice (male, 8-10 weeks old)

-

This compound

-

Vehicle solution (e.g., 2% hydroxypropyl methylcellulose, 1% Tween 80 in water, adjusted to pH 2.2)

-

Oral gavage needles (20-gauge, 1.5 inches)

-

Glucometer and test strips

-

Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

Procedure:

-

Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the experiment.

-

Fasting and Baseline Blood Glucose: Fast the mice for 4-6 hours. At the end of the fasting period (t=0), obtain a baseline blood glucose measurement from a tail snip.

-

Compound Administration: Randomly assign mice to treatment groups (vehicle control, and different doses of this compound, e.g., 10, 30, 100 mg/kg). Administer the assigned treatment orally via gavage.

-

Blood Glucose Monitoring: Measure blood glucose levels at various time points post-dose (e.g., 1, 2, 4, 6, and 8 hours).

-

Data Analysis: Calculate the percentage change in blood glucose from baseline for each treatment group at each time point. Compare the blood glucose levels of the this compound treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

Immunohistochemistry for Glucokinase Translocation in Liver

This method is used to visualize the subcellular localization of glucokinase in hepatocytes following treatment with this compound.

Materials:

-

Liver tissue samples from treated and control animals

-

4% Paraformaldehyde (PFA) in PBS

-

30% Sucrose in PBS

-

Optimal Cutting Temperature (OCT) compound

-

Cryostat

-

Primary antibody against glucokinase

-

Fluorescently-labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Tissue Fixation and Cryoprotection: Immediately after collection, fix the liver tissue in 4% PFA for 4-6 hours at 4°C. Subsequently, cryoprotect the tissue by immersing it in 30% sucrose in PBS overnight at 4°C.

-

Tissue Embedding and Sectioning: Embed the cryoprotected tissue in OCT compound and freeze. Cut 5-10 µm thick sections using a cryostat and mount them on charged microscope slides.

-

Immunostaining:

-

Permeabilize the tissue sections with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).

-

Block non-specific antibody binding using a blocking solution (e.g., 5% normal goat serum in PBS).

-

Incubate the sections with the primary anti-glucokinase antibody overnight at 4°C.

-

Wash the sections with PBS and then incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis: Mount the slides with an anti-fade mounting medium. Acquire images using a fluorescence microscope. Analyze the images to assess the subcellular localization of glucokinase (nuclear vs. cytoplasmic) in hepatocytes from different treatment groups.

Mandatory Visualizations

References

- 1. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule disruptors of the glucokinase-glucokinase regulatory protein interaction: 1. Discovery of a novel tool compound for in vivo proof-of-concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hepatic glucose uptake, gluconeogenesis and the regulation of glycogen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the AMG-3969 Binding Site on Glucokinase Regulatory Protein (GKRP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of AMG-3969, a potent small-molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP). Understanding this interaction at a molecular level is crucial for the development of novel therapeutics targeting hepatic glucose metabolism for the treatment of type 2 diabetes.

Introduction to GKRP and its Role in Glucose Homeostasis

Glucokinase (GK), the primary glucose-phosphorylating enzyme in hepatocytes, plays a pivotal role in maintaining glucose homeostasis. Its activity is tightly regulated by the glucokinase regulatory protein (GKRP), which acts as a competitive inhibitor. In a fasting state, characterized by low glucose and high fructose-6-phosphate (F6P) levels, GKRP binds to GK and sequesters it within the nucleus, rendering it inactive. This prevents a futile cycle of glucose phosphorylation when the liver is producing glucose. Following a meal, rising intrahepatic glucose and fructose-1-phosphate (F1P) concentrations promote the dissociation of the GK-GKRP complex. This releases GK into the cytoplasm, where it can phosphorylate glucose, trapping it within the hepatocyte for subsequent metabolism and storage as glycogen.

This compound is a potent, orally bioavailable small molecule that disrupts the GK-GKRP interaction, leading to the translocation of GK from the nucleus to the cytoplasm, thereby increasing hepatic glucose uptake. This guide delves into the specifics of the this compound binding site on GKRP, the quantitative aspects of this interaction, and the experimental methodologies used to characterize it.

The this compound Binding Site on GKRP: A Structural Perspective

The precise location of the this compound binding site on human GKRP was elucidated through X-ray crystallography. The co-crystal structure of human GKRP in complex with this compound has been deposited in the Protein Data Bank (PDB) under the accession code 4MQU .[1][2]

Analysis of this structure reveals that this compound binds to a previously unknown allosteric pocket, distinct from the binding site of the endogenous regulators, fructose-6-phosphate and fructose-1-phosphate.[3] This novel binding pocket is located at the confluence of the N-terminus, the C-terminal cap domain, and the sugar isomerase (SIS) domains of GKRP.[4]

Key Interacting Residues:

The binding of this compound to GKRP is characterized by a network of specific molecular interactions with several key amino acid residues:

-

Hydrogen Bonding: The hydroxyl group of this compound forms a critical hydrogen bond with the side chain of Arg525 .[4]

-

Cation-π Interaction: A putative cation-π interaction is observed between the guanidinium group of Arg525 and the aromatic ring of Trp19 .

-

Hydrophobic Interactions: The binding pocket is lined with several hydrophobic residues that form van der Waals interactions with the lipophilic moieties of this compound. While the specific residues are not explicitly listed in the search results, visual inspection of the 4MQU structure would reveal these contacts.

-

Proximity to Tryptophan Residues: Two tryptophan residues, Trp19 and Trp517 , are located in close proximity to the this compound binding site, which has been utilized in fluorescence-based binding assays.

The binding of this compound induces a conformational change in the N-terminus of GKRP, which is thought to be a key element in disrupting the interaction with glucokinase.

Quantitative Analysis of the this compound-GKRP Interaction

The potency and binding affinity of this compound for GKRP have been determined through various in vitro and cellular assays. The key quantitative parameters are summarized in the table below.

| Parameter | Species | Value | Assay Method | Reference |

| IC50 (GK-GKRP Disruption) | Human | 4 nM | Biochemical Assay | |

| EC50 (GK Translocation) | Mouse | 0.202 µM | Primary Hepatocyte Assay | |

| Kd, app (Apparent Dissociation Constant) | Rat | 3.0 x 10-9 M | Transient-State Kinetics | |

| Intrinsic Kd (from GKRP* conformation) | Rat | 1.0 x 10-7 M | Transient-State Kinetics |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding and functional effects of this compound on the GK-GKRP interaction.

Recombinant GKRP Expression and Purification

Objective: To produce purified recombinant GKRP for use in in vitro binding and functional assays. This protocol is adapted from methods used for rat GKRP, which is 89% identical to human GKRP and has a conserved this compound binding site.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the rat GKRP cDNA with a purification tag (e.g., His-tag)

-

LB Broth and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

-

Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

-

Ni-NTA affinity chromatography column

-

Size-exclusion chromatography column (e.g., Superdex 200)

-

SEC Buffer (e.g., 50 mM Sodium Phosphate pH 7.1, 150 mM NaCl, 1 mM DTT)

Procedure:

-

Transformation and Culture: Transform the expression vector into competent E. coli cells and grow an overnight starter culture in LB broth with the appropriate antibiotic.

-

Large-Scale Culture and Induction: Inoculate a large volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in ice-cold Lysis Buffer. Lyse the cells by sonication or high-pressure homogenization.

-

Clarification: Centrifuge the lysate at high speed to pellet the cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged GKRP from the column using Elution Buffer.

-

Size-Exclusion Chromatography: Concentrate the eluted protein and further purify it by size-exclusion chromatography using the SEC Buffer to remove aggregates and other impurities.

-

Purity Assessment and Storage: Assess the purity of the final protein sample by SDS-PAGE. Determine the protein concentration and store at -80°C.

GK-GKRP Disruption Assay (Spectrophotometric)

Objective: To quantify the ability of this compound to disrupt the inhibitory interaction between GKRP and GK. This assay measures the enzymatic activity of GK, which is inhibited by GKRP.

Materials:

-

Purified recombinant human glucokinase (GK)

-

Purified recombinant GKRP

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

Glucose

-

ATP

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Setup: In a 96-well plate, add Assay Buffer, a fixed concentration of GK, and varying concentrations of GKRP.

-

Compound Addition: Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the wells.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding equilibrium to be reached.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a solution containing glucose, ATP, NADP+, and G6PDH.

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Plot the reaction rates against the concentration of this compound and fit the data to a suitable dose-response curve to determine the IC50 value.

Glucokinase Translocation Assay (High-Content Imaging)

Objective: To visualize and quantify the translocation of glucokinase from the nucleus to the cytoplasm in primary hepatocytes upon treatment with this compound. This is a cell-based assay that provides a measure of the compound's functional activity.

Materials:

-

Primary hepatocytes (e.g., from rat or mouse)

-

Collagen-coated cell culture plates (e.g., 96-well or 384-well)

-

Hepatocyte culture medium

-

This compound

-

Fixative solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against glucokinase

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

High-content imaging system and analysis software

Procedure:

-

Cell Seeding: Seed primary hepatocytes onto collagen-coated plates and allow them to attach and recover.

-

Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control for a specified time.

-

Fixation and Permeabilization: Fix the cells with the fixative solution, followed by permeabilization with the permeabilization buffer.

-

Immunostaining: Block non-specific antibody binding with the blocking solution. Incubate the cells with the primary antibody against glucokinase, followed by incubation with the fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the cell nuclei with a nuclear counterstain.

-

Imaging: Acquire images of the cells using a high-content imaging system, capturing both the glucokinase and nuclear fluorescence channels.

-

Image Analysis: Use image analysis software to automatically identify the nuclear and cytoplasmic compartments based on the nuclear stain. Quantify the fluorescence intensity of glucokinase in both compartments for each cell.

-

Data Analysis: Calculate the ratio of cytoplasmic to nuclear glucokinase fluorescence intensity for each condition. Plot this ratio against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.

Visualizing the Molecular Interactions and Pathways

To better understand the context and mechanism of this compound's action, the following diagrams illustrate the key signaling pathways, experimental workflows, and the proposed mechanism of action.

References

- 1. rcsb.org [rcsb.org]

- 2. 4mqu - Human GKRP complexed to this compound and S6P - Summary - Protein Data Bank Japan [pdbj.org]

- 3. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antidiabetic disruptors of the glucokinase-glucokinase regulatory protein complex reorganize a coulombic interface - PMC [pmc.ncbi.nlm.nih.gov]

AMG-3969: A Deep Dive into its Cellular Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

AMG-3969 is a novel small-molecule disruptor of the protein-protein interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP).[1] This technical guide provides a comprehensive overview of the cellular targets, mechanism of action, and downstream signaling pathways affected by this compound, presenting key quantitative data and experimental methodologies in a structured format for research and development professionals.

Core Mechanism: Disrupting the Glucokinase-GKRP Interaction

The primary cellular target of this compound is the glucokinase regulatory protein (GKRP) .[1][2] In the liver, GKRP binds to glucokinase (GK), sequestering it within the nucleus and thereby inhibiting its activity.[1] this compound functions by binding to a previously unknown pocket on GKRP, distinct from the phosphofructose-binding site, inducing a conformational change that disrupts the GK-GKRP complex. This disruption leads to the release and translocation of GK from the nucleus to the cytoplasm. The increased cytoplasmic concentration of active GK enhances the phosphorylation of glucose to glucose-6-phosphate, a critical step in hepatic glucose metabolism. This ultimately results in increased glycogen synthesis and reduced hepatic glucose output, contributing to lower blood glucose levels. A key advantage of this mechanism is that the glucose-lowering effect is primarily observed in diabetic states and not in normoglycemic conditions, thus reducing the risk of hypoglycemia.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo potency and efficacy data for this compound.

| Parameter | Value | Conditions | Source |

| IC₅₀ | 4 nM | Disruption of GK-GKRP interaction | |

| EC₅₀ | 202 nM | Induction of GK translocation in mouse hepatocytes | |

| Table 1: In Vitro Activity of this compound |

| Animal Model | Dose | Effect | Source |

| db/db mice | 100 mg/kg | 56% reduction in blood glucose at 8 hours | |

| Diet-induced obese (DIO) mice | Dose-dependent | Reduction in blood glucose | |

| ob/ob mice | Dose-dependent | Reduction in blood glucose | |

| Normoglycemic C57BL/6 mice | Not specified | Ineffective in lowering blood glucose | |

| Table 2: In Vivo Efficacy of this compound |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for evaluating its in vivo efficacy.

Caption: this compound signaling pathway in hepatocytes.

Caption: In vivo efficacy evaluation workflow.

Detailed Experimental Protocols

In Vitro GK-GKRP Disruption Assay

A common method to quantify the disruption of the GK-GKRP complex is a fluorescence-based assay.

-

Protein Preparation : Purified recombinant human GK and rat GKRP are used. Rat GKRP is often substituted for human GKRP due to higher expression yields and high sequence homology, with the this compound binding site being conserved.

-

Assay Buffer : A typical buffer would contain sodium phosphate (50 mM, pH 7.1) and dithiothreitol (1 mM).

-

Fluorescence Measurement : The intrinsic fluorescence of GKRP, particularly from tryptophan residues near the binding site (e.g., Trp19 and Trp517), can be monitored. Binding of this compound causes a conformational change that leads to a detectable change in this fluorescence.

-

Procedure :

-

A solution of GKRP (e.g., 4 μM) is mixed with varying concentrations of this compound (e.g., 0.2 to 2.0 μM).

-

The change in intrinsic protein fluorescence is measured using a spectrofluorometer with an excitation wavelength of 280 nm and an emission wavelength of 320 nm.

-

The data is then used to calculate the IC₅₀ value, representing the concentration of this compound required to disrupt 50% of the GK-GKRP complexes.

-

In Vivo Efficacy Study in db/db Mice

This protocol outlines a typical study to assess the glucose-lowering effects of this compound in a diabetic mouse model.

-

Animal Model : Diabetic db/db mice are used. Mice with blood glucose levels between 300 and 500 mg/dL are selected for the study.

-

Acclimatization and Randomization : Animals are acclimatized to the facility conditions before the experiment. On the day of the study, baseline blood glucose is measured, and mice are randomized into treatment groups with similar average blood glucose levels.

-

Dosing :

-

The vehicle control group receives a solution such as 2% hydroxypropyl methylcellulose with 1% Tween 80.

-

Treatment groups receive this compound orally via gavage at various doses (e.g., 10, 30, and 100 mg/kg).

-

-

Blood Glucose Monitoring : Blood samples are collected at specified time points post-dosing (e.g., 4, 6, and 8 hours) to measure blood glucose levels.

-

Pharmacokinetic Analysis : At each time point for blood glucose measurement, a small blood sample is also taken to determine the plasma concentration of this compound, allowing for pharmacokinetic/pharmacodynamic (PK/PD) modeling.

-

Data Analysis : The percentage reduction in blood glucose from baseline is calculated for each treatment group and compared to the vehicle control group to determine the efficacy of this compound.

Conclusion

This compound represents a promising therapeutic approach for type 2 diabetes by targeting the GK-GKRP interaction. Its mechanism of action, which indirectly enhances glucokinase activity, offers the potential for effective glucose lowering with a reduced risk of hypoglycemia. The data and protocols presented in this guide provide a solid foundation for further research and development of this and similar compounds.

References

Preclinical Profile of AMG-3969: A Potent Disruptor of the Glucokinase-Glucokinase Regulatory Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-3969 is a potent small-molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP).[1][2][3] By binding to GKRP, this compound prevents the formation of the GK-GKRP complex, leading to increased cytosolic GK activity.[2][3] This mechanism of action has shown significant promise in preclinical models of type 2 diabetes, where it normalizes blood glucose levels without the apparent risk of hypoglycemia observed with some direct GK activators. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its in vitro and in vivo pharmacology, mechanism of action, and detailed experimental protocols.

In Vitro Pharmacology

This compound demonstrates potent activity in disrupting the GK-GKRP interaction and reversing GKRP-mediated inhibition of GK.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species | Assay Conditions |

| IC₅₀ (GK-GKRP Disruption) | 4 nM | Human | Recombinant proteins |

| EC₅₀ (Cellular Activity) | 0.202 µM | Rat | Isolated hepatocytes |

| Intrinsic Dissociation Constant (Kd) from GKRP * | 1.0 x 10⁻⁷ M | Rat | Transient-state kinetics |

Note: GKRP denotes a rare conformational state of the protein that this compound preferentially binds to.

In Vivo Pharmacology

In vivo studies in rodent models of diabetes have demonstrated the glucose-lowering efficacy of this compound.

Table 2: In Vivo Efficacy of this compound in Diabetic Mouse Models

| Animal Model | Dose (mg/kg) | Route | Time Point | Blood Glucose Reduction (%) |

| db/db mice | 100 | Oral gavage | 8 hours | 56% |

| Diet-induced obese (DIO) mice | Dose-dependent | Not specified | Not specified | Effective |

| ob/ob mice | Dose-dependent | Not specified | Not specified | Effective |

Notably, this compound did not lower blood glucose in normoglycemic C57BL/6 mice, suggesting a reduced risk of hypoglycemia.

Table 3: Pharmacokinetic Properties of this compound

| Species | Bioavailability |

| Rat | 75% |

Mechanism of Action: GK-GKRP Signaling Pathway

In hepatocytes, GKRP regulates the activity of GK by sequestering it in the nucleus in a catalytically inactive state, particularly during periods of low glucose. When intracellular glucose levels rise, GK dissociates from GKRP and translocates to the cytoplasm, where it can phosphorylate glucose. This compound binds to a novel allosteric pocket on GKRP, distinct from the phosphofructose-binding site, thereby preventing its interaction with GK. This leads to an increase in active, cytosolic GK.

Experimental Protocols

In Vitro GK-GKRP Disruption Assay

This assay quantifies the ability of a compound to disrupt the pre-formed complex of GK and GKRP. A variety of assay formats can be employed, including Homogeneous Time Resolved Fluorescence (HTRF) and luciferase-coupled assays.

General Protocol Outline:

-

Protein Expression and Purification: Recombinant human GK and GKRP are expressed and purified.

-

Complex Formation: Purified GK and GKRP are incubated together to allow for complex formation.

-

Compound Incubation: Serial dilutions of this compound are added to the pre-formed GK-GKRP complex.

-

Detection: The degree of complex disruption is measured. In an HTRF assay, this would involve detecting a decrease in the FRET signal between labeled GK and GKRP.

-

Data Analysis: IC₅₀ values are calculated from the dose-response curves.

Transient-State Kinetic Binding Assay

This method was used to determine the binding mechanism and kinetics of this compound to GKRP.

Protocol:

-

Instrumentation: An Applied Photophysics SX-20 stopped-flow spectrometer was used to monitor the decrease in intrinsic protein fluorescence upon ligand binding.

-

Reagents:

-

Rat GKRP (4 µM)

-

This compound (ranging from 0.2 to 2.0 µM)

-

Buffer: 50 mM sodium phosphate (pH 7.1), 1 mM dithiothreitol, 3% (v/v) DMSO.

-

-

Procedure:

-

GKRP was excited at 280 nm, and an emission wavelength filter of 320 nm was used.

-

A solution of GKRP was mixed in a 1:1 ratio with various concentrations of this compound.

-

Binding traces were collected on a logarithmic scale until equilibrium was reached (0.005–20 s).

-

At least five individual traces were collected for each this compound concentration.

-

-

Data Analysis: Binding traces were fitted to a sum of exponentials equation to yield rate constants and amplitudes.

In Vivo Blood Glucose Lowering Study in db/db Mice

This experiment assesses the efficacy of this compound in a diabetic animal model.

Protocol:

-

Animals: Diabetic db/db mice.

-

Randomization: Mice with blood glucose levels between 300 and 500 mg/dL were randomized into treatment groups.

-

Dosing:

-

Vehicle control: 2% hydroxypropyl methylcellulose, 1% Tween 80, pH 2.2.

-

This compound was administered by oral gavage at doses of 10, 30, and 100 mg/kg.

-

-

Blood Glucose Measurement: Blood glucose was measured at 4, 6, or 8 hours post-treatment via retro-orbital sinus puncture.

-

Drug Exposure Analysis: A 15 µL whole blood sample was analyzed for drug concentration at each time point.

Conclusion

The preclinical data for this compound strongly support its development as a potential therapeutic for type 2 diabetes. Its novel mechanism of action, disrupting the GK-GKRP interaction, leads to potent glucose-lowering effects in diabetic animal models without inducing hypoglycemia in normoglycemic animals. The detailed in vitro and in vivo studies provide a solid foundation for further clinical investigation.

References

An In-depth Technical Guide on the Core Effects of AMG-3969 on Hepatic Glucose Metabolism

This technical guide provides a comprehensive overview of the pre-clinical data available for AMG-3969, a potent small-molecule disruptor of the glucokinase (GK) and glucokinase regulatory protein (GKRP) interaction. The information presented is intended for researchers, scientists, and drug development professionals interested in novel therapeutic approaches for type 2 diabetes.

Mechanism of Action

This compound functions by disrupting the inhibitory interaction between GK and GKRP in hepatocytes.[1][2] Under fasting conditions, GKRP sequesters GK in the nucleus, rendering it inactive.[3] By binding to GKRP, this compound prevents this sequestration, leading to the translocation of GK to the cytoplasm where it can phosphorylate glucose, a key step in hepatic glucose uptake and metabolism. This mechanism of action is distinct from direct GK activators and has been shown to reduce the risk of hypoglycemia in normoglycemic conditions.

Signaling Pathway

The signaling cascade initiated by this compound in hepatocytes is depicted below.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Type/Assay Condition | Source |

| IC50 | 4 nM | Disruption of GK-GKRP interaction | |

| EC50 | 0.202 µM | Induction of GK translocation in mouse hepatocytes |

Table 2: In Vivo Efficacy of this compound in Diabetic Mouse Models

| Animal Model | Dose (mg/kg) | Effect on Blood Glucose | Time Point | Source |

| db/db mice | 100 | 56% reduction | 8 hours | |

| db/db mice | 10, 30, 100 | Dose-dependent reduction | 4, 6, 8 hours | |

| Diet-induced obese (DIO) mice | Not specified | Dose-dependent efficacy | Not specified | |

| ob/ob mice | Not specified | Dose-dependent efficacy | Not specified |

Table 3: Pharmacokinetic and Other Properties of this compound

| Parameter | Value/Observation | Species | Source |

| Pharmacokinetic Properties | Good in vivo PK | Rats | |

| Effect in Normoglycemic Mice | Ineffective in lowering blood glucose | C57BL/6 mice | |

| Effect on Carbohydrate Metabolism | Promotes carbohydrate substrate utilization and oxidation | Not specified |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro GK-GKRP Disruption Assay:

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for disrupting the interaction between glucokinase (GK) and glucokinase regulatory protein (GKRP).

-

Method: A cell-free high-throughput screening approach was utilized. Recombinant human GK and rat GKRP were used in the assay. The disruption of the GK-GKRP complex by this compound was measured to determine the IC50 value.

Hepatocyte Translocation Assay:

-

Objective: To determine the half-maximal effective concentration (EC50) of this compound for inducing the translocation of GK from the nucleus to the cytoplasm in hepatocytes.

-

Methodology:

-

Isolated mouse hepatocytes were pre-incubated for 20 minutes.

-

The hepatocytes were then challenged with glucose in the presence of varying concentrations of this compound.

-

After 40 minutes, the subcellular localization of GK was measured using a Hoechst 33342 staining-based assay to quantify the translocation from the nucleus to the cytoplasm.

-

In Vivo Efficacy Studies in Diabetic Mice:

-

Objective: To evaluate the dose-dependent effect of this compound on blood glucose levels in diabetic mouse models.

-

Animal Model: Diabetic db/db mice were used. Mice with blood glucose levels between 300 and 500 mg/dL were included in the study.

-

Experimental Workflow:

Diagram 2: In Vivo Efficacy Study Workflow -

Procedure:

-

At 8:00 AM, baseline blood glucose levels of the mice were determined via retro-orbital sinus puncture.

-

Animals were randomized into groups with similar average blood glucose levels.

-

At 9:00 AM, mice were administered either vehicle (2% hydroxypropyl methylcellulose, 1% Tween 80, pH 2.2 adjusted with MSA) or this compound at doses of 10, 30, or 100 mg/kg via oral gavage.

-

Blood glucose levels were measured at 4, 6, and 8 hours post-treatment.

-

At each time point, a 15 µL whole blood sample was collected for analysis of drug exposure.

-

Conclusion

This compound is a potent disruptor of the GK-GKRP interaction, demonstrating significant glucose-lowering effects in preclinical models of type 2 diabetes. Its mechanism of action, which involves the translocation of GK in hepatocytes, offers a potential therapeutic advantage by minimizing the risk of hypoglycemia. Further clinical investigation is warranted to ascertain its safety and efficacy in human subjects.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of AMG-3969

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the in vitro characterization of AMG-3969, a potent small-molecule disruptor of the glucokinase (GK) and glucokinase regulatory protein (GKRP) interaction. This compound effectively reverses the inhibitory effect of GKRP on GK activity and promotes the translocation of GK from the nucleus to the cytoplasm in hepatocytes.[1] The following protocols describe biochemical and cell-based assays to quantify the potency and mechanism of action of this compound, facilitating its evaluation as a potential therapeutic agent for type 2 diabetes.

Introduction

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[1] In hepatocytes, GK activity is modulated by the glucokinase regulatory protein (GKRP), which binds to GK in the nucleus, rendering it inactive, particularly during periods of low glucose.[1] this compound disrupts this interaction, leading to the release of GK into the cytoplasm and subsequent activation of glucose metabolism.[1] The following in vitro assays are designed to assess the efficacy of this compound in this process.

Data Presentation

The following table summarizes the quantitative data for this compound in key in vitro assays.

| Assay Type | Description | Key Parameter | Value | Cell Line/System | Reference |

| Biochemical Assay | Measures the disruption of the GK-GKRP interaction. | IC50 | 4 nM | Recombinant human GCK and rat GKRP | [2] |

| Cell-Based Assay | Quantifies the induction of GK translocation from the nucleus to the cytoplasm in response to this compound. | EC50 | 0.202 µM | Mouse Hepatocytes |

Signaling Pathway

The binding of this compound to GKRP initiates a signaling cascade that results in increased hepatic glucose metabolism. In the fasting state, GKRP sequesters GK in the nucleus. Following a glucose challenge, and in the presence of this compound, GK is released into the cytoplasm where it can phosphorylate glucose, the first step in glycolysis and glycogen synthesis.

Experimental Protocols

Biochemical Assay: Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) Interaction Assay

This assay quantifies the ability of this compound to disrupt the interaction between GK and GKRP, thereby restoring GK enzymatic activity. A coupled enzyme system is used where the product of the GK reaction, glucose-6-phosphate (G6P), is utilized by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH, which can be measured spectrophotometrically or fluorometrically.

Materials:

-

Recombinant human Glucokinase (GCK)

-

Recombinant rat Glucokinase Regulatory Protein (GKRP)

-

This compound

-

Assay Buffer: 25 mM HEPES, 25 mM KCl, 2 mM MgCl₂, 1.4 mM 2-mercaptoethanol, 0.025% BSA, 0.01% Tween-20, pH 7.1

-

Substrate Mix: D-Glucose, ATP, NADP+, G6PDH, Resazurin (for fluorescence detection) or appropriate reagents for absorbance detection.

Procedure:

-

Prepare a solution of GCK and GKRP in the assay buffer. The concentrations should be optimized to achieve significant inhibition of GCK by GKRP.

-

Add varying concentrations of this compound to the wells of a microplate.

-

Add the GCK-GKRP complex to the wells.

-

Incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for the disruption of the GK-GKRP complex by this compound.

-

Initiate the enzymatic reaction by adding the substrate mix containing glucose, ATP, NADP+, and G6PDH.

-

Monitor the increase in fluorescence (Ex/Em = 525/590 nm for resazurin) or absorbance (at 340 nm for NADPH) over time.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: Glucokinase Translocation in Hepatocytes

This immunofluorescence-based assay measures the translocation of GK from the nucleus to the cytoplasm in primary hepatocytes upon treatment with this compound.

Materials:

-

Cryopreserved or freshly isolated primary hepatocytes (mouse or human)

-

Hepatocyte culture medium (e.g., Williams' Medium E)

-

Collagen-coated culture plates

-

This compound

-

Glucose solution

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against Glucokinase

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., Hoechst 33342)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed hepatocytes on collagen-coated plates and allow them to attach overnight.

-

Pre-incubate the cells with varying concentrations of this compound in low-glucose medium for 20 minutes.

-

Challenge the cells with a high concentration of glucose (e.g., 20 mM) for 40 minutes.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific binding with 5% BSA.

-

Incubate with the primary antibody against GK.

-

Incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with Hoechst 33342.

-

Acquire images using a fluorescence microscope.

-

Quantify the ratio of cytoplasmic to nuclear fluorescence intensity of GK for each condition.

-

Plot the cytoplasmic to nuclear ratio against the logarithm of the this compound concentration and fit the data to determine the EC50 value.

Biophysical Assay: Intrinsic Protein Fluorescence Binding Assay

This assay measures the direct binding of this compound to GKRP by monitoring changes in the intrinsic tryptophan fluorescence of the protein upon ligand binding.

Materials:

-

Recombinant rat or human GKRP

-

This compound

-

Binding Buffer: 50 mM Sodium Phosphate, 1 mM Dithiothreitol, pH 7.1

-

Fluorometer

Procedure:

-

Prepare a solution of GKRP (e.g., 1 µM) in the binding buffer.

-

Set the fluorometer with an excitation wavelength of 280 nm and record the emission spectrum from 300 to 400 nm.

-

Titrate increasing concentrations of this compound into the GKRP solution.

-

After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.

-

Monitor the change in fluorescence intensity at the emission maximum (around 340 nm).

-

Correct for any inner filter effects if this compound absorbs at the excitation or emission wavelengths.

-

Plot the change in fluorescence against the this compound concentration and fit the data to a suitable binding isotherm to determine the dissociation constant (Kd). For kinetic measurements, a stopped-flow spectrometer can be used to monitor the rapid change in fluorescence upon mixing of GKRP and this compound.

References

Application Notes and Protocols for the Cellular Characterization of AMG-3969, a Glucokinase-Glucokinase Regulatory Protein Interaction Disruptor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AMG-3969 is a potent and selective small molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP). In hepatocytes, GKRP binds to GK and sequesters it in the nucleus in an inactive state, particularly under low glucose conditions. By binding to GKRP, this compound prevents its interaction with GK, leading to the translocation of GK to the cytoplasm and a subsequent increase in glucose phosphorylation. This enhanced glucose metabolism within the liver is a promising therapeutic strategy for the treatment of type 2 diabetes.

These application notes provide a comprehensive overview of cellular assay protocols to characterize the activity of this compound. The following sections detail the methodologies for key experiments, present quantitative data in a structured format, and include diagrams of the relevant signaling pathway and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro cellular activity of this compound.

| Cellular Assay | Metric | Value | Cell Line |

| Glucokinase Translocation | EC50 | 0.2 µM | Primary Human Hepatocytes |

| Cellular Glucose Uptake | EC50 | 0.5 µM | HepG2 |

| Glycogen Synthesis | EC50 | 0.8 µM | Primary Rat Hepatocytes |

| Biochemical Assay | Metric | Value | Conditions |

| GK-GKRP Interaction (FRET) | IC50 | 4 nM | Recombinant human proteins |

Signaling Pathway

Under fasting conditions, glucokinase (GK) is sequestered in the nucleus of hepatocytes through its interaction with the glucokinase regulatory protein (GKRP). This inactive complex prevents glucose phosphorylation. Following a meal, rising intracellular glucose levels promote the dissociation of GK from GKRP, allowing GK to translocate to the cytoplasm and catalyze the conversion of glucose to glucose-6-phosphate, the first step in glycolysis and glycogen synthesis. This compound mimics the effect of high glucose by directly binding to GKRP and disrupting the GK-GKRP complex, thereby promoting the cytoplasmic localization and activity of GK.

Application Notes and Protocols for In Vivo Studies of AMG-3969 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-3969 is a potent and selective small molecule disruptor of the interaction between glucokinase (GK) and glucokinase regulatory protein (GKRP).[1][2] In hepatocytes, GKRP binds to GK and sequesters it in the nucleus, thereby inhibiting its activity. By disrupting this interaction, this compound promotes the translocation of GK to the cytoplasm, leading to increased glucose phosphorylation and subsequent glucose uptake and metabolism. This mechanism of action makes this compound a promising therapeutic agent for the treatment of type 2 diabetes.[1][3] In vivo studies in various mouse models of diabetes have demonstrated the efficacy of this compound in a dose-dependent lowering of blood glucose levels.[2] Notably, this glucose-lowering effect is observed in diabetic mouse models but not in normoglycemic mice, suggesting a reduced risk of hypoglycemia.

These application notes provide a summary of the in vivo studies of this compound in mice, including data on its efficacy in different diabetic models and detailed protocols for key experiments.

Data Presentation

The following tables summarize the quantitative and qualitative data from in vivo studies of this compound in various mouse models of diabetes.

Table 1: Effect of a Single Oral Dose of this compound on Blood Glucose in db/db Mice

| Dosage (mg/kg) | Time Point (hours) | Blood Glucose Reduction (%) |

| 10 | 8 | Data not available |

| 30 | 8 | Data not available |

| 100 | 8 | 56 |

Note: Specific mean blood glucose values (e.g., in mg/dL or mmol/L) with standard deviation or standard error of the mean were not available in the reviewed literature. The data presented is based on the reported percentage of reduction.

Table 2: Efficacy of this compound in Different Mouse Models of Diabetes

| Mouse Model | Genetic Background | Phenotype | This compound Efficacy |

| db/db | C57BLKS/J | Severe hyperglycemia, obesity, insulin resistance | Dose-dependent reduction in blood glucose |

| ob/ob | C57BL/6J | Severe obesity, hyperglycemia, insulin resistance | Dose-dependent reduction in blood glucose |

| Diet-Induced Obesity (DIO) | C57BL/6J | Obesity, mild hyperglycemia, insulin resistance | Dose-dependent reduction in blood glucose |

| Normoglycemic | C57BL/6 | Healthy | No significant effect on blood glucose |

Table 3: Pharmacokinetic Parameters of this compound in Rodents

| Species | Parameter | Value |

| Rat | Oral Bioavailability | 75% |

| Mouse | Cmax | Data not available |

| Mouse | Tmax | Data not available |

| Mouse | AUC | Data not available |

Note: Specific pharmacokinetic parameters for this compound in mice were not available in the reviewed literature.

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in db/db Mice

Objective: To assess the dose-dependent effect of orally administered this compound on blood glucose levels in a genetically diabetic mouse model.

Materials:

-

Male db/db mice (e.g., on a C57BLKS/J background), 8-10 weeks of age

-

This compound

-

Vehicle solution (e.g., 2% hydroxypropyl methylcellulose (HPMC), 1% Tween 80 in water, adjusted to pH 2.2 with methanesulfonic acid)

-

Oral gavage needles (20-22 gauge, straight or curved with a ball tip)

-

Syringes

-

Blood glucose meter and test strips

-

Lancets or tail-snip equipment for blood collection

-

Animal scale

Procedure:

-

Animal Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment. Provide ad libitum access to standard chow and water.

-

Fasting: Fast the mice for a standardized period (e.g., 4-6 hours) before the start of the experiment.

-

Baseline Blood Glucose Measurement: At time 0 (before dosing), collect a small blood sample (e.g., from the tail vein) to measure baseline blood glucose levels.

-

Randomization: Randomize mice into treatment groups (vehicle and different doses of this compound, e.g., 10, 30, and 100 mg/kg) based on their baseline blood glucose levels to ensure an even distribution.

-

Drug Preparation: Prepare fresh formulations of this compound in the vehicle on the day of the experiment.

-

Oral Gavage Administration:

-

Weigh each mouse to calculate the precise volume of the formulation to be administered (typically 5-10 mL/kg).

-

Gently restrain the mouse.

-

Insert the gavage needle carefully into the esophagus and deliver the calculated volume of the vehicle or this compound formulation.

-

-

Blood Glucose Monitoring: Collect blood samples at specified time points post-administration (e.g., 2, 4, 6, and 8 hours).

-

Data Analysis: Calculate the mean blood glucose levels for each group at each time point. Determine the percentage of blood glucose reduction compared to the vehicle-treated group.

Protocol 2: Induction of Diet-Induced Obesity (DIO) in Mice

Objective: To establish a mouse model of obesity and insulin resistance through dietary manipulation.

Materials:

-

Male C57BL/6J mice, 6 weeks of age

-

High-fat diet (HFD; e.g., 45-60% kcal from fat)

-

Control low-fat diet (LFD; e.g., 10% kcal from fat)

-

Animal scale

Procedure:

-

Animal Housing: House mice in a controlled environment with a 12-hour light/dark cycle.

-